

Application Notes and Protocols for the Quantification of Diethanolamine Borate

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Compound of Interest

Compound Name: *Diethanolamine borate*

Cat. No.: *B14165425*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine borate, a compound formed from the reaction of diethanolamine and boric acid, finds applications in various industrial and pharmaceutical formulations as a buffering agent and corrosion inhibitor.^{[1][2][3]} Accurate quantification of **diethanolamine borate** is crucial for quality control, formulation stability, and safety assessments. This document provides detailed application notes and protocols for the analytical quantification of **diethanolamine borate**, targeting researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Analytical Methodologies

The selection of an appropriate analytical method for **diethanolamine borate** quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and whether the analysis targets the intact borate ester, the diethanolamine moiety, or the borate component.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of diethanolamine. Due to the lack of a strong UV chromophore in diethanolamine, direct UV detection offers limited sensitivity.^[4]

Therefore, methods often involve derivatization or the use of universal detectors like a Charged Aerosol Detector (CAD).

a. Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

This method is suitable for the simultaneous analysis of the polar **diethanolamine borate** and its potential impurities, such as unreacted diethanolamine and boric acid.[5]

b. Reversed-Phase HPLC with Pre-column Derivatization

This approach involves derivatizing the diethanolamine moiety with a UV-active or fluorescent tag, allowing for sensitive detection. A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the **diethanolamine borate** salt or boric acid by GC-MS is challenging due to their low volatility.[7] A common and effective strategy is the derivatization of the boric acid component to a more volatile compound.

Derivatization with Triethanolamine

This method involves the derivatization of the borate moiety with triethanolamine to form the stable and volatile triethanolamine borate, which can be readily analyzed by GC-MS.[7][8][9][10] This approach is highly sensitive and selective, particularly when using Selected Ion Monitoring (SIM) mode.[8][9][10]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides a simple and accessible method for the quantification of the borate component of **diethanolamine borate**. This technique relies on the reaction of borate with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically.

Azomethine-H Method

In a weakly acidic solution, borate reacts with azomethine-H to form a yellow-colored compound, and its absorbance is measured at 420 nm.[11] This method is analogous to DIN

38405-17.[[11](#)]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the described analytical methods. Data is based on literature values for similar compounds where direct data for **diethanolamine borate** is not available.

Analytical Method	Analyte	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Key Advantages	Key Disadvantages
HILIC-CAD ^[5]	Diethanolamine, Boric Acid	Compound-dependent	Estimated: 1-10 µg/mL	Estimated: 5-30 µg/mL	Simultaneous analysis of polar compounds without derivatization.	Requires a specialized detector (CAD).
HPLC-Fluorescence (FMOC Derivatization) ^[6]	Diethanolamine	0.05 - 10 µg/mL	0.025 µg/mL	0.075 µg/mL	High sensitivity and specificity for the amine component	Requires a derivatization step.
GC-MS (Triethanolamine Derivatization) ^{[8][9][10]}	Boric Acid	0.01 - 10.0 µg/mL	0.04 µg/L	N/A	Excellent sensitivity and specificity; provides structural information	Requires derivatization; not a direct measure of the intact ester.
UV-Vis Spectroscopy (Azomethine-e-H) ^[11]	Boron/Borate	Method-dependent	N/A	N/A	Simple, cost-effective, and widely available instrument	Lower sensitivity and potential for matrix interference.

Experimental Protocols

Protocol 1: HILIC-CAD for Diethanolamine Borate and Related Impurities

1. Instrumentation:

- HPLC system with a binary or quaternary pump
- Autosampler
- Column oven
- Charged Aerosol Detector (CAD)

2. Chromatographic Conditions:[5]

- Column: HILIC column (e.g., amide, silica, or zwitterionic phase)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Water with 0.1% Formic Acid
- Gradient: 95% A to 50% A over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL

3. Standard and Sample Preparation:[5]

- Standard Preparation: Prepare individual stock solutions of **diethanolamine borate**, diethanolamine, and boric acid in a diluent of 80:20 (v/v) acetonitrile:water. Prepare working standards by diluting the stock solutions to the desired concentrations.
- Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

- Quantify the analytes using a calibration curve generated from the peak areas of the standards.

Protocol 2: GC-MS for Borate Quantification via Triethanolamine Derivatization

1. Instrumentation:

- Gas Chromatograph with a Mass Spectrometer (GC-MS)
- Autosampler

2. Derivatization and Sample Preparation:[7]

- To an aqueous sample or a standard solution containing the borate, add triethanolamine.
- The reaction can be facilitated by gentle heating.
- Extract the resulting triethanolamine borate into an organic solvent (e.g., chloroform or ethyl acetate).
- Dry the combined organic extract using anhydrous sodium sulfate.
- Concentrate the extract to a final volume.

3. GC-MS Conditions:[8]

- Column: DB-5ms or equivalent
- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Ion Source Temperature: 230 °C

- MS Quadrupole Temperature: 150 °C
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions (e.g., m/z 125, 126, 127).

4. Data Analysis:

- Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of borate in the sample from this curve.

Protocol 3: UV-Vis Spectroscopy for Borate Quantification

1. Instrumentation:

- UV-Vis Spectrophotometer

2. Reagents:[11]

- Azomethine-H reagent solution
- Buffer solution (weakly acidic)
- Boron standard solutions

3. Procedure:[11]

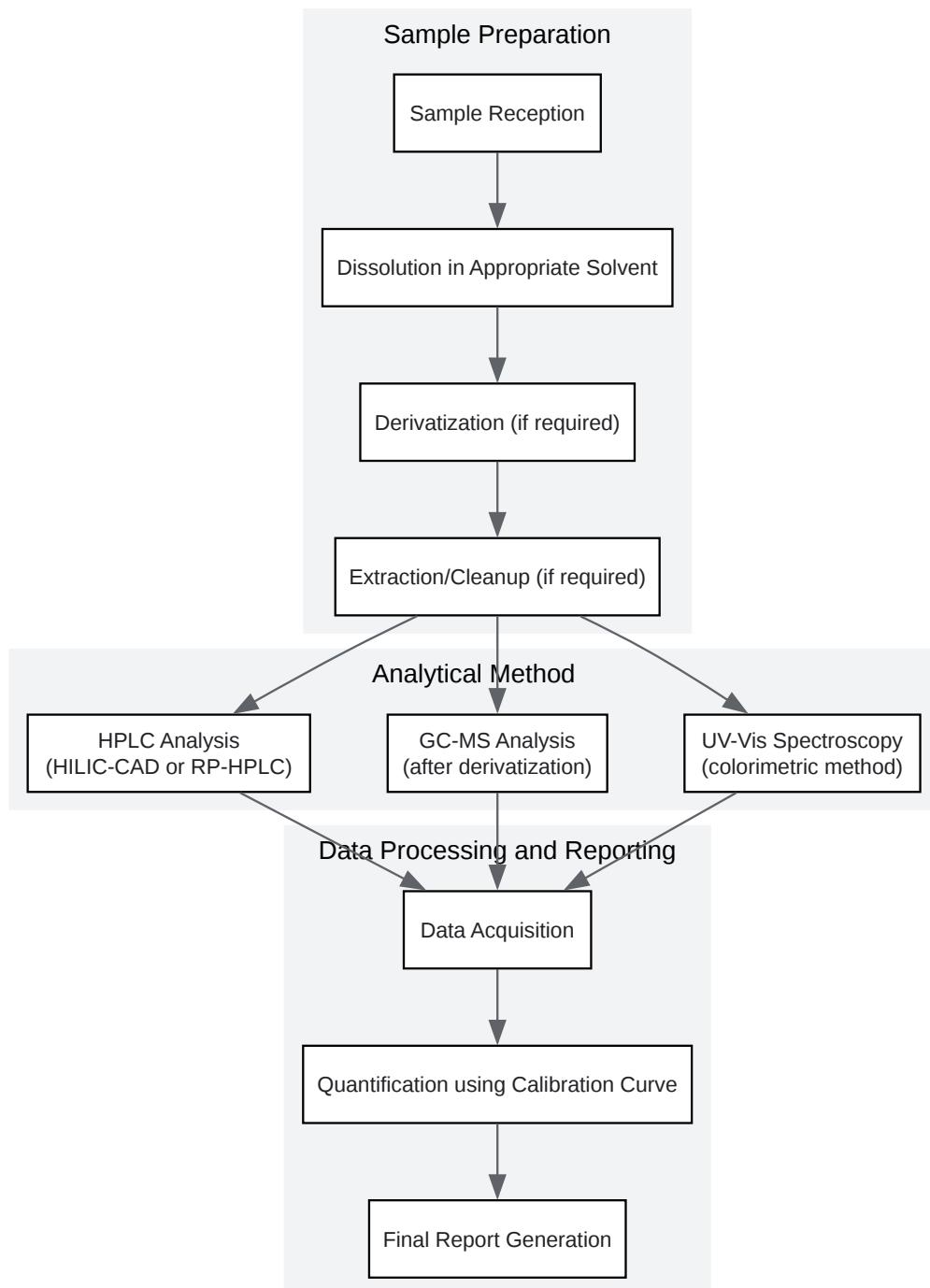
- Pipette a known volume of the sample or standard into a reaction vessel.
- Add the buffer solution and mix.
- Add the Azomethine-H reagent solution and mix thoroughly.
- Allow the color to develop for a specified time.
- Measure the absorbance of the solution at 420 nm against a reagent blank.

4. Data Analysis:

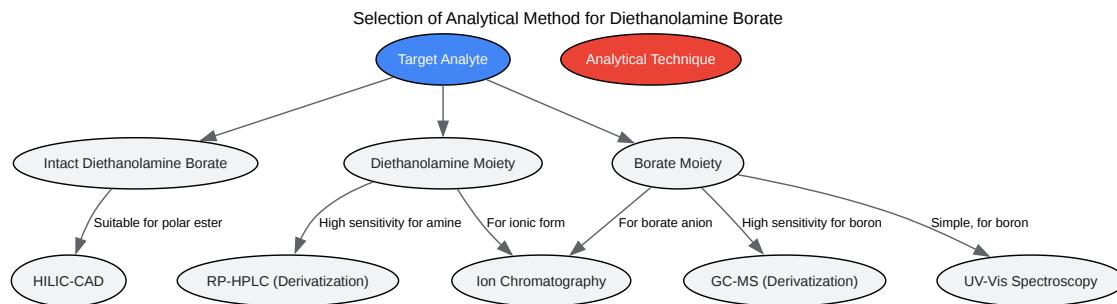
- Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Calculate the boron concentration in the sample from the calibration curve.

Visualizations

Experimental Workflow for Diethanolamine Borate Quantification

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Caption: General experimental workflow for **diethanolamine borate** quantification.

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Caption: Logical relationship for selecting an analytical method.

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